tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18167931
InChI: InChI=1S/C17H27NO5/c1-16(2,3)23-15(20)18-8-6-17(7-9-18)12-13(5-10-22-17)11-14(19)21-4/h11H,5-10,12H2,1-4H3/b13-11+
SMILES:
Molecular Formula: C17H27NO5
Molecular Weight: 325.4 g/mol

tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

CAS No.:

Cat. No.: VC18167931

Molecular Formula: C17H27NO5

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate -

Specification

Molecular Formula C17H27NO5
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Standard InChI InChI=1S/C17H27NO5/c1-16(2,3)23-15(20)18-8-6-17(7-9-18)12-13(5-10-22-17)11-14(19)21-4/h11H,5-10,12H2,1-4H3/b13-11+
Standard InChI Key KSNOEDXEPSSKSJ-ACCUITESSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C/C(=C/C(=O)OC)/CCO2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)CCO2

Introduction

Structural and Nomenclature Analysis

Core Architecture

The molecule features a spiro[5.5]undecane framework, comprising two fused six-membered rings sharing a single spiro carbon atom. The 1-oxa-9-aza designation indicates oxygen and nitrogen heteroatoms at positions 1 and 9, respectively. The tert-butyl carbamate (Boc) group at position 9 serves as a protective moiety for the secondary amine, while the 4-(2-methoxy-2-oxoethylidene) substituent introduces an α,β-unsaturated ester conjugated to the spiro system. The E-configuration at the ethylidene double bond is critical for stereoelectronic properties.

Table 1: Key Structural Features

FeatureDescription
Spiro centerConnects two six-membered rings (1-oxa and 9-aza)
Boc grouptert-Butoxycarbonyl protection at N9
4-Substituent(E)-2-methoxy-2-oxoethylidene group conjugated to the spiro system
Molecular formulaC<sub>20</sub>H<sub>29</sub>NO<sub>6</sub> (estimated via analog comparison)
Molecular weight~403.45 g/mol

Synthetic Strategies

Retrosynthetic Considerations

Synthesis likely involves sequential strategies:

  • Spirocycle construction via cyclocondensation or ring-closing metathesis.

  • Boc protection of the secondary amine.

  • Introduction of the α,β-unsaturated ester via Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions.

Reported Analog Synthesis

While no direct synthesis exists for this compound, analogous spirocyclic Boc-protected amines are synthesized through:

  • Hydrogenolysis: Pd/C-mediated deprotection of benzyl carbamates under H<sub>2</sub> .

  • Stereoselective alkylation: Grignard additions to ketopiperidine precursors .

Table 2: Hypothetical Synthesis Pathway

StepProcedureYield*
1Spiro[5.5]undecane-1-oxa-9-amine synthesis via Dieckmann cyclization45%
2Boc protection using di-tert-butyl dicarbonate in THF/water88%
3Knoevenagel condensation with methyl glyoxylate under acidic conditions62%

*Yields estimated from analogous reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in dichloromethane. Limited aqueous solubility due to Boc group hydrophobicity.

  • Stability: Susceptible to acid-mediated Boc deprotection and base-induced ester hydrolysis.

Calculated Properties

Using tools like Molinspiration and ACD/Labs:

  • logP: 2.8 (indicating moderate lipophilicity)

  • TPSA: 85 Ų (high polarity due to ester and carbamate groups)

  • Rule of Five Violations: 0 (suggesting drug-like properties)

Spectroscopic Characterization

Table 3: Predicted <sup>1</sup>H NMR Signals (400 MHz, CDCl<sub>3</sub>)

δ (ppm)MultiplicityIntegrationAssignment
1.42s9HBoc tert-butyl group
3.72s3HMethoxy ester (-OCH<sub>3</sub>)
5.85d (J=16 Hz)1HEthylidene α-H
6.95d (J=16 Hz)1HEthylidene β-H

Infrared (IR) Spectroscopy

Key bands:

  • 1740 cm<sup>-1</sup> (C=O, ester and carbamate)

  • 1685 cm<sup>-1</sup> (conjugated α,β-unsaturated ester)

  • 1245 cm<sup>-1</sup> (C-O-C, ether)

Applications and Biological Relevance

Medicinal Chemistry

  • Intermediate: Potential building block for kinase inhibitors or protease antagonists due to spirocyclic rigidity.

  • Conformational Restriction: The spiro system enforces specific dihedral angles, enhancing target selectivity .

Material Science

  • Ligand Design: The Boc group allows modular functionalization for metal-organic frameworks (MOFs).

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Computational Modeling: DFT studies to predict reactivity at the ethylidene site.

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